N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine
Description
Properties
CAS No. |
922498-66-6 |
|---|---|
Molecular Formula |
C9H11F2N3O |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-[[2-(difluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H11F2N3O/c10-8(11)15-7-4-2-1-3-6(7)5-14-9(12)13/h1-4,8H,5H2,(H4,12,13,14) |
InChI Key |
DDZMQQJUIOLWMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Difluoromethoxy)phenylcyanamide
- Starting Material: 3-(Difluoromethoxy)aniline or corresponding phenol derivatives.
- Reaction: Conversion to cyanamide derivative via cyanation.
- Conditions: Typically involves reaction with methylcyanamide or related cyanating agents.
- Example: Reaction of 3-(difluoromethoxy)phenylcyanamide (PK070) as a precursor for guanidine synthesis.
Formation of this compound
- Key Reaction: Nucleophilic substitution of the cyanamide intermediate with an amine or guanidine precursor.
- Reagents: 2-chloro-5-(methylthio)aniline hydrochloride or similar substituted anilines.
- Solvents: Acetone, acetonitrile, f-butanol, chloroform, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, isopropanol, methanol, propanol, or tetrahydrofuran (THF).
- Bases: Cesium carbonate, potassium carbonate, potassium hydrogen carbonate, potassium hydroxide, sodium hydride, or organic bases like triethylamine or diisopropylethylamine.
- Catalysts: Sodium iodide or potassium iodide may be used to facilitate alkylation.
- Temperature: Heating or microwave irradiation may be applied to improve reaction rates.
Protection and Deprotection Steps
- Protection: Amine protecting groups (e.g., Boc) are employed to prevent side reactions during multi-step synthesis.
- Deprotection: Removal of protecting groups is typically carried out using acidic conditions or specific reagents compatible with the guanidine moiety.
- Purpose: Facilitates selective functionalization and purification.
Radiolabeling (Optional)
- Isotopes: Incorporation of ^11C or ^18F isotopes for PET imaging applications.
- Method: Nucleophilic fluorination using [^18F]fluoride complexed with phase transfer catalysts such as Kryptofix[2.2.2].
- Solvents: Acetonitrile, DMF, DMSO, sulfolane, ethanol, or ionic liquids.
- Conditions: Heating or microwave irradiation in the presence of suitable bases (e.g., potassium carbonate) to substitute leaving groups like mesylate, triflate, tosylate, or halogens (Cl, Br, I).
Reaction Scheme Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyanation | 3-(Difluoromethoxy)aniline or phenol | Methylcyanamide or cyanating agent | 3-(Difluoromethoxy)phenylcyanamide (PK070) |
| 2 | Nucleophilic substitution | 3-(Difluoromethoxy)phenylcyanamide + substituted aniline | Base (Cs2CO3, K2CO3), solvent (acetone, DMF, etc.), catalyst (NaI) | This compound |
| 3 | Protection/Deprotection | Amine intermediates | Boc protection, acidic deprotection | Protected or deprotected guanidine derivatives |
| 4 | Radiolabeling (optional) | Precursor with leaving group (e.g., mesylate) | [^18F]fluoride, phase transfer catalyst, base, solvent | Radiolabeled guanidine derivative |
Example Reaction Conditions from Patent WO2012165956A1
- Alkylation Reaction: Conducted in acetone or acetonitrile with cesium carbonate as base, sodium iodide as catalyst, at elevated temperatures or under microwave irradiation.
- Nucleophilic Fluorination: Heating precursor with [^18F]fluoride complexed with Kryptofix[2.2.2] and potassium carbonate in acetonitrile or DMF.
- Deprotection: Acidic conditions or specific reagents to remove amine protecting groups without affecting guanidine functionality.
- Yields: Variable depending on substrate and conditions, typically moderate to good.
Analytical Data and Characterization
- Molecular Formula: C9H10F2N4O (approximate for the guanidine compound).
- Molecular Weight: ~ 210-230 g/mol (exact depends on substituents).
- Characterization: NMR (1H, 13C, 19F), Mass Spectrometry, IR spectroscopy, and chromatographic purity assessments are standard.
- Binding Affinity: The compound exhibits high affinity for the NMDAR ion channel pore with low sigma receptor affinity, beneficial for selectivity in pharmacological applications.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Notes |
|---|---|---|
| Methylcyanamide | Cyanation agent | Converts amines to cyanamides |
| Cesium carbonate, potassium carbonate | Base for nucleophilic substitution | Facilitates deprotonation and nucleophilic attack |
| Acetone, acetonitrile, DMF, DMSO | Solvents for alkylation and fluorination | Choice depends on solubility and reaction type |
| Sodium iodide, potassium iodide | Catalysts for alkylation | Enhance reaction rate and yield |
| Boc protecting group | Amine protection | Prevents side reactions during multi-step synthesis |
| Kryptofix[2.2.2] + [^18F]fluoride | Radiolabeling fluorination | Enables PET tracer synthesis |
| Acidic deprotection reagents | Removal of protecting groups | Mild conditions to preserve guanidine integrity |
Additional Notes
- The synthetic methods described allow for structural modifications, including substitution on the phenyl ring or guanidine nitrogen atoms, to tune biological activity.
- The use of microwave irradiation can significantly reduce reaction times and improve yields.
- Radiolabeled versions of this compound are valuable for diagnostic imaging and receptor binding studies.
- The synthetic routes are adaptable to scale-up for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Difluoromethoxy)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[2-(Difluoromethoxy)benzyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The guanidine moiety plays a crucial role in the compound’s ability to interact with negatively charged sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent Effects on Pharmacological Activity
NMDA Receptor Antagonists
- N-(2-Chloro-5-methylthiophenyl)-N′-(3-methylthiophenyl)-N′-[11C]methylguanidine ([11C]CNS 5161): This PET tracer for NMDA receptors contains methylthio (SMe) substituents. The fluorinated analog could exhibit higher blood-brain barrier penetration due to increased lipophilicity . Binding Affinity: Fluorinated analogs like (18)F-labeled S-fluoroalkyl diarylguanidines show nanomolar affinity for NMDA receptors, suggesting that fluorination enhances target engagement .
Antimicrobial and Antifungal Guanidines
- N-(4-Trifluorophenyl)-N’-benzoylthiourea derivatives :
The trifluoromethyl group in these compounds enhances resistance to enzymatic degradation. Similarly, the difluoromethoxy group in the target compound may confer metabolic stability, though its electron-withdrawing nature could reduce nucleophilicity compared to trifluoromethyl .
Structural and Physicochemical Properties
Crystallographic and Bonding Characteristics
- N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine: Crystal structure analysis reveals non-classical C–H···O hydrogen bonds (d = 2.81 Å) in methoxy-substituted guanidines, which stabilize molecular packing.
Data Tables: Comparative Analysis of Guanidine Derivatives
Key Research Findings
Fluorination Enhances Bioavailability: Fluorinated guanidines, including difluoromethoxy derivatives, demonstrate improved metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
Substituent Effects on Binding : Electron-withdrawing groups (e.g., difluoromethoxy) may reduce NMDA receptor affinity compared to electron-donating groups (e.g., methylthio) but improve selectivity for peripheral targets .
Synthetic Challenges : Bulky substituents like difluoromethoxybenzyl can lower reaction yields due to steric hindrance during guanidine formation .
Biological Activity
N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a difluoromethoxy-substituted phenyl group, enhances its biological activity and pharmacokinetic properties. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H11F2N5O
- Molecular Weight : Approximately 245.23 g/mol
- Structural Characteristics : The difluoromethoxy group increases lipophilicity, which may improve bioavailability and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurodegenerative Diseases : It has been studied for its potential to inhibit β-secretase (BACE1), which is crucial in the treatment of Alzheimer's disease. The compound has shown promise in reducing amyloid-beta deposits, a hallmark of Alzheimer's pathology .
- Antimicrobial Properties : Guanidine compounds are known for their antibacterial activities. Studies suggest that similar guanidine derivatives can enhance cellular accumulation in bacteria, making them effective against resistant strains like MRSA .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values for this compound are still under investigation .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit BACE1 suggests a mechanism where it interferes with amyloid precursor protein processing, thereby reducing neurotoxic amyloid-beta formation .
- Targeting Bacterial Pathways : Similar guanidine compounds have been shown to disrupt bacterial cell membranes and interfere with essential cellular processes, such as protein synthesis and cell division, indicating a multifaceted approach to bacterial inhibition .
Synthesis Methods
This compound can be synthesized through various chemical pathways. One common method involves the reaction of difluoromethoxy-substituted phenyl derivatives with guanidine under controlled conditions to yield the desired product.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 1-(4-Cyanophenyl)guanidine | C8H9ClN4 | Exhibits anticancer properties; used in Rilpivirine synthesis |
| 1,1-Dimethylguanidine | C5H13N5 | Strong base; used in various organic reactions |
| 1-(Phenyl)guanidine | C7H10N4 | Known for its use as an intermediate in pharmaceuticals |
This compound is distinguished by its difluoromethoxy substitution, enhancing its lipophilicity and potentially increasing its therapeutic efficacy compared to other guanidines.
Case Studies and Research Findings
- Alzheimer's Disease Research : A study highlighted the effectiveness of similar compounds in reducing amyloid plaque formation in animal models, suggesting that this compound could play a role in future therapies targeting Alzheimer's disease .
- Antimicrobial Screening : Research on guanidinium compounds indicated enhanced activity against Gram-negative bacteria when using host-mimicking conditions during screening. This suggests that this compound might also exhibit improved antimicrobial properties under similar conditions .
- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that derivatives of guanidine showed promising results against multiple cancer cell lines, warranting further investigation into the specific effects of this compound on cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine?
- Methodology : Synthesis typically involves reacting substituted benzylamines with guanidine precursors. For example, guanidine derivatives are often synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(difluoromethoxy)benzylamine with cyanamide or thiourea derivatives under acidic or basic conditions. Temperature control (e.g., 90–95°C) and solvent choice (e.g., acetonitrile or ethanol) are critical for optimizing yields .
- Key Considerations : Purification via recrystallization or column chromatography is essential to isolate the product from byproducts like unreacted amines or thiourea intermediates .
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to verify substituent positions and bonding. Mass spectrometry (MS) confirms molecular weight. For advanced validation, single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the guanidine core and difluoromethoxy group .
- Example : In related guanidines, X-ray analysis revealed C–N bond lengths of 1.29–1.41 Å and deviations from trigonal planar geometry in the CN₃ group, critical for understanding electronic properties .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are used to evaluate interactions with targets like proteases or kinases. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) can quantify affinity. Cell viability assays (e.g., MTT) assess cytotoxicity .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity in the synthesis of this compound?
- Methodology :
- Temperature : Elevated temperatures (≥90°C) improve reaction kinetics but may promote decomposition.
- pH : Basic conditions (e.g., triethylamine) facilitate deprotonation of intermediates, while acidic conditions stabilize charged species.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, whereas ethanol minimizes side reactions .
Q. What strategies resolve contradictions in reported bioactivity data for guanidine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing difluoromethoxy with methoxy) to isolate electronic or steric effects.
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
- Meta-Analysis : Compare datasets across studies while controlling for variables like cell line specificity or buffer conditions .
Q. How can computational methods predict the mechanism of action for this compound?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., voltage-gated sodium channels) using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) : Assess binding stability over time and identify key residues (e.g., hydrogen bonds with the guanidine group).
- Quantum Mechanics (QM) : Calculate charge distribution in the difluoromethoxy group to explain its electron-withdrawing effects .
Q. What analytical techniques characterize decomposition products under stressed conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
